molecular formula C21H20N2O2 B2516870 1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 952975-65-4

1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No. B2516870
CAS RN: 952975-65-4
M. Wt: 332.403
InChI Key: XRVPJMBYEABZMZ-UHFFFAOYSA-N
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Description

1-(2-Methylindolin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoxazole and indole and has been synthesized using several methods.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and HIV-1 Inhibition : Novel derivatives, including compounds structurally related to the query compound, have been synthesized and identified as inhibitors of HIV-1 replication. Notably, certain derivatives demonstrated promising activity against HIV-1 with no significant cytotoxicities, indicating potential for therapeutic applications (Che et al., 2015).

  • Antibacterial Activity : Research into structurally similar compounds has shown potential antibacterial activity. For example, novel series of various substituted compounds demonstrated antimicrobial efficacy against various bacterial strains, highlighting the significance of such compounds in developing new antibacterial agents (Joshi et al., 2011).

Synthesis Methods and Applications

  • Novel Synthesis Techniques : Advances in synthesis methods, such as ultrasound irradiation-promoted synthesis, have been explored for similar compounds. These methods offer advantages like shorter reaction times and higher yields, opening new avenues for efficient synthesis of complex molecules (Abdula et al., 2018).

  • Antituberculosis and Cytotoxicity Studies : Certain derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and cytotoxic effects, indicating the potential for such compounds in treating tuberculosis and their safety profile (Chitra et al., 2011).

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14-7-9-16(10-8-14)20-12-18(22-25-20)13-21(24)23-15(2)11-17-5-3-4-6-19(17)23/h3-10,12,15H,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPJMBYEABZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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